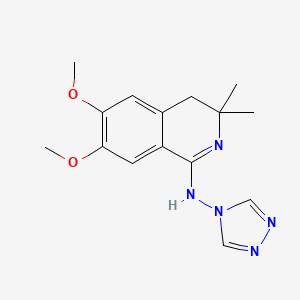![molecular formula C17H19N3O5 B12485395 Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12485395.png)
Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate is a complex organic compound that features a variety of functional groups, including an alkyne, nitro, amide, and ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate typically involves multi-step organic reactions. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, which leads to the formation of benzimidazole derivatives . The reaction conditions often require the use of organic solvents, bases like potassium hydroxide, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the nitro group results in amines. Substitution reactions can produce a variety of esters and amides.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the alkyne and aromatic amine functional groups and are used in similar synthetic applications.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a sulfonamide group and is used in medicinal chemistry.
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds are used in oxidative formylation reactions and have applications in organic synthesis.
Uniqueness
Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for developing new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C17H19N3O5 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
prop-2-ynyl 4-(2-nitroanilino)-4-oxo-3-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C17H19N3O5/c1-2-11-25-16(21)12-15(19-9-5-6-10-19)17(22)18-13-7-3-4-8-14(13)20(23)24/h1,3-4,7-8,15H,5-6,9-12H2,(H,18,22) |
Clave InChI |
SORIJMJCVBSPPG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)

![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12485318.png)
![1-(4-Tert-butylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12485319.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}methanamine](/img/structure/B12485322.png)
![4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B12485330.png)

![N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B12485355.png)
![4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B12485356.png)
![3-[4-ethyl-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12485359.png)
![2-(1-Cyano-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinolin-3-yl)acetic acid](/img/structure/B12485360.png)
![5-[(5-Chloro-2-methoxybenzyl)amino]pentan-1-ol](/img/structure/B12485363.png)
![N-{(2R,4S)-1-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12485373.png)

